N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-4-16-8-10-18(11-9-16)25(3)30(26,27)19-12-13-29-20(19)22-23-21(24-28-22)17-7-5-6-15(2)14-17/h5-14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYYMOHVLWAHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanism of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a thiophene ring, an oxadiazole moiety, and sulfonamide functionalities, which are known to contribute to its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:
-
Antitumor Activity :
- The presence of the 1,2,4-oxadiazole ring is crucial for its antitumor effects. Compounds containing this moiety have been shown to inhibit DNA and RNA synthesis without significantly affecting protein synthesis .
- Studies demonstrated that derivatives with similar structures can induce apoptosis in cancer cells by activating p53 pathways and promoting caspase-3 cleavage .
- Antimicrobial Effects :
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
| Compound | Cell Line / Pathogen | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 20b | HepG-2 (liver cancer) | 4.37 ± 0.7 | Inhibition of DNA synthesis |
| Compound 20b | A-549 (lung cancer) | 8.03 ± 0.5 | Induction of apoptosis |
| N-(4-ethylphenyl)-N-methyl | S. aureus (bacteria) | 12.5 | Disruption of cell wall synthesis |
| N-(4-ethylphenyl)-N-methyl | E. coli (bacteria) | 15.0 | Inhibition of protein synthesis |
Case Studies
- In Vitro Anticancer Studies :
- Antimicrobial Evaluations :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
- 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Key Differences: The oxadiazole ring is substituted with a 4-fluorophenyl group instead of 3-methylphenyl. Fluorine’s electron-withdrawing nature increases polarity and may enhance metabolic stability compared to the methyl group .
- N-(4-Chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide Key Differences: Chlorine replaces the ethyl group on the sulfonamide phenyl ring, and the oxadiazole substituent is 2-methylphenyl. The 2-methylphenyl group on oxadiazole introduces steric hindrance, possibly reducing binding efficiency compared to the 3-methylphenyl isomer .
Core Structural Analogues
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) Key Differences: Replaces the thiophene-sulfonamide core with a piperidine-carboxamide. However, the piperidine ring may improve bioavailability due to increased basicity .
- 5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) Key Differences: Features a tetrazole ring instead of oxadiazole and lacks the sulfonamide group. Impact: Tetrazoles are more polar and acidic, which may limit cellular uptake but enhance solubility.
Pharmacological Activity Comparison
- Antimicrobial Potential: Oxadiazole derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in C22) exhibit superior anti-tubercular activity (MIC: 0.5 µg/mL) compared to alkyl-substituted analogues . The target compound’s 3-methylphenyl group may offer a balance between lipophilicity and steric effects, though specific activity data are pending.
Structural and Physicochemical Data
*logP values estimated via computational tools (e.g., XLogP3).
Preparation Methods
Cyclocondensation of Hydrazide–Hydrazone Intermediates
A widely adopted strategy involves the formation of the 1,2,4-oxadiazole ring via cyclocondensation. Hydrazide–hydrazone intermediates are synthesized by reacting thiophene-3-sulfonamide precursors with substituted benzoyl hydrazines. For example:
- Synthesis of Thiophene Sulfonamide Intermediate :
- N-(4-Ethylphenyl)-N-methylthiophene-3-sulfonamide is prepared by sulfonating 3-aminothiophene with 4-ethyl-N-methylbenzenesulfonyl chloride in dichloromethane under basic conditions (pyridine, 0–5°C, 12 h).
- The intermediate is purified via recrystallization from ethanol, yielding a white crystalline solid (m.p. 132–134°C).
- Oxadiazole Ring Formation :
- The thiophene sulfonamide is reacted with 3-methylbenzohydroxamic acid in the presence of acetic anhydride at 80–100°C for 6 h.
- Cyclocondensation proceeds via nucleophilic attack of the hydroxamic acid’s oxygen on the electrophilic carbon of the sulfonamide-activated thiophene, forming the 1,2,4-oxadiazole ring.
- Yields range from 45% to 58%, with purity confirmed by HPLC (>95%).
One-Pot Tandem Synthesis
A streamlined approach adapted from patent literature eliminates intermediate isolation:
- Reaction Setup :
Palladium-Catalyzed Cross-Coupling
For enhanced regiocontrol, palladium catalysis is employed:
- Suzuki–Miyaura Coupling :
- A brominated thiophene sulfonamide precursor is coupled with 3-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C.
- The oxadiazole ring is pre-formed on the boronic acid component to avoid side reactions.
- This method affords a 68% yield with >99% regiopurity.
Structural Characterization
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar oxadiazole-thiophene system and dihedral angles between aromatic rings (85.7°). The sulfonamide group adopts a twisted conformation relative to the thiophene (torsion angle: 72.3°).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 45–58 | 95–97 | Scalability |
| One-Pot Synthesis | 62 | 98 | Reduced steps |
| Palladium Catalysis | 68 | 99 | Regioselectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
